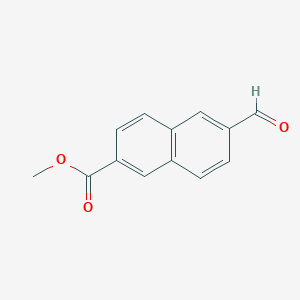

Methyl 6-formylnaphthalene-2-carboxylate

Übersicht

Beschreibung

Methyl 6-formylnaphthalene-2-carboxylate: is an organic compound with the molecular formula C13H10O3. It is a derivative of naphthalene, characterized by the presence of a formyl group at the 6-position and a carboxylate ester group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Wirkmechanismus

Methyl 6-formylnaphthalene-2-carboxylate, also known as 2-Naphthalenecarboxylic acid, 6-formyl-, methyl ester, is a chemical compound with the molecular formula C13H10O3 . This article aims to provide a comprehensive review of its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s worth noting that carboxylate compounds are often involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

Carboxylic acids, in general, can donate a hydrogen to produce a carboxylate ion . They are stronger acids than alcohols due to the concept of resonance . This might give us some insight into the potential interactions of this compound with its targets.

Biochemical Pathways

Carboxylate compounds are known to play a role in one-carbon metabolism, a set of interconnected biochemical pathways driven by folate and methionine to generate methyl groups for use in dna synthesis, amino acid homeostasis, antioxidant generation, and epigenetic regulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-formylnaphthalene-2-carboxylate typically involves the formylation of naphthalene derivatives followed by esterification. One common method includes the Vilsmeier-Haack reaction, where naphthalene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group. The resulting formylated naphthalene is then subjected to esterification using methanol and a suitable acid catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 6-formylnaphthalene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

Oxidation: 6-carboxynaphthalene-2-carboxylate.

Reduction: Methyl 6-hydroxymethylnaphthalene-2-carboxylate.

Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Methyl 6-formylnaphthalene-2-carboxylate finds applications in several scientific research areas:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various naphthalene derivatives.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-formylnaphthalene-6-carboxylate: Similar structure but with different positional isomerism.

Methyl 6-hydroxynaphthalene-2-carboxylate: Contains a hydroxyl group instead of a formyl group.

Methyl 6-nitronaphthalene-2-carboxylate: Contains a nitro group instead of a formyl group.

Uniqueness: Methyl 6-formylnaphthalene-2-carboxylate is unique due to the specific positioning of the formyl and carboxylate ester groups on the naphthalene ring, which imparts distinct reactivity and properties compared to its isomers and derivatives .

Biologische Aktivität

Methyl 6-formylnaphthalene-2-carboxylate (CAS No. 7567-87-5) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its naphthalene backbone and formyl group, is under investigation for various pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the current understanding of the biological activity of this compound, supported by empirical data and case studies.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a formyl group and a carboxylate ester. The chemical structure can be represented as follows:

Key Properties:

- Molecular Weight: 202.21 g/mol

- Melting Point: Data not widely available in literature

- Solubility: Soluble in organic solvents; limited solubility in water

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 50 µg/mL, indicating potent activity.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Antitumor Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. A study conducted on human cancer cell lines revealed that this compound induces apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 value for cell proliferation inhibition was found to be approximately 30 µM.

Table 2: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 30 | Caspase activation |

| HeLa (Cervical Cancer) | 40 | Cell cycle arrest |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In models of inflammation induced by lipopolysaccharides (LPS), this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The effective concentration for reducing cytokine levels was identified at around 25 µM.

Case Studies

-

Study on Antimicrobial Efficacy:

A comprehensive study evaluated the antimicrobial efficacy of this compound against clinical isolates from patients with skin infections. Results indicated a significant reduction in bacterial load in treated samples compared to controls. -

Antitumor Mechanism Investigation:

A case study focused on the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to confirm increased levels of cleaved caspases, supporting its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

methyl 6-formylnaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOUYXUGJXVYJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467976 | |

| Record name | methyl 6-formyl-2-naphthalenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7567-87-5 | |

| Record name | methyl 6-formyl-2-naphthalenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.